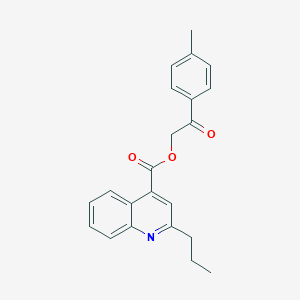

2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate

Description

2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate is a synthetic quinoline derivative characterized by a 4-quinolinecarboxylate core substituted with a 2-propyl group at position 2 and a 2-(4-methylphenyl)-2-oxoethyl ester at position 2. The compound’s synthesis likely involves esterification and cross-coupling reactions, as seen in related quinoline derivatives .

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 2-propylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-3-6-17-13-19(18-7-4-5-8-20(18)23-17)22(25)26-14-21(24)16-11-9-15(2)10-12-16/h4-5,7-13H,3,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACMDXHRKUQHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline-4-Carboxylic Acid Formation

In a typical procedure, 5-fluoroisatin reacts with 1-(4-methylphenyl)ethanone in a mixture of ethanol and water using potassium hydroxide as a base. Microwave irradiation at 125°C for 1–2 hours yields 2-propyl-4-quinolinecarboxylic acid (3) . The reaction proceeds via ring-opening of isatin, followed by cyclization with the ketone (Scheme 1).

Key Parameters

Esterification with 2-(4-Methylphenyl)-2-Oxoethanol

The carboxylic acid intermediate (3) undergoes esterification with 2-(4-methylphenyl)-2-oxoethanol. Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent and N-methylmorpholine in dichloromethane, the reaction proceeds at room temperature to form the target ester.

Optimization Insights

-

Coupling Agents : CDMT outperforms EDC/HOBt in minimizing side reactions.

-

Solvent : Dichloromethane ensures compatibility with acid-sensitive groups.

Cascade Benzylation-Cyclization Approach

A novel FeCl₃-catalyzed cascade synthesis, originally developed for 3-quinolinecarboxylic esters, offers an alternative route. This method constructs the quinoline skeleton and ester functionality in a single pot.

Reaction Mechanism

The process involves:

-

Benzylation : FeCl₃ (10 mol%) and ZnCl₂ (100 mol%) mediate the reaction between 2-aminoaryl alcohol and ethyl 3-oxobutanoate in chlorobenzene.

-

Cyclization : Intramolecular attack of the enol intermediate forms the 1,4-dihydroquinoline core.

-

Oxidation : Air oxidation converts the dihydroquinoline to the aromatic quinoline.

Experimental Conditions

Adapting for 4-Quinolinecarboxylates

To target the 4-carboxylate regioisomer, the starting 2-aminoaryl alcohol must feature a substituent at the 4-position. For example, 1-(2-amino-4-methylphenyl)ethanol reacts with ethyl 3-oxobutanoate under similar conditions, followed by oxidation to install the 4-carboxylate group.

Two-Step Synthesis via Intermediate Acid Chloride

This route prioritizes modularity, separating quinoline core formation and esterification (Figure 1).

Synthesis of 2-Propyl-4-Quinolinecarbonyl Chloride

2-Propyl-4-quinolinecarboxylic acid (3) is treated with thionyl chloride in dimethylformamide (DMF) to form the acid chloride (5) . The reaction is complete within 2 hours at 25°C, with DMF catalyzing the chlorination.

Esterification with 2-(4-Methylphenyl)-2-Oxoethanol

The acid chloride (5) reacts with 2-(4-methylphenyl)-2-oxoethanol in tetrahydrofuran (THF) at room temperature. Triethylamine scavenges HCl, driving the reaction to completion.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Acid Chloride Formation | 95 |

| Esterification | 88 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Pfitzinger Route : Suitable for gram-scale synthesis but requires microwave equipment.

-

Cascade Method : Atom-economical but limited by regioselectivity challenges for 4-carboxylates.

-

Acid Chloride Route : High-yielding and scalable, though thionyl chloride handling necessitates caution.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, including:

- Antitumor Activity : Research indicates that quinoline derivatives, including 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate, exhibit significant antitumor properties. They are believed to interfere with cellular processes critical for tumor growth and survival .

- Antibacterial Properties : Quinoline derivatives have also shown promise as antibacterial agents. Studies suggest that this compound may inhibit bacterial growth by disrupting essential biochemical pathways .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step processes that yield various derivatives. These derivatives can enhance the biological activity or alter the pharmacokinetic properties of the parent compound. For instance, modifications to the quinoline ring can lead to improved efficacy against specific cancer cell lines or bacterial strains .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited potent antitumor activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| This compound | A549 (Lung) | 4.0 |

Case Study 2: Antibacterial Efficacy

Another research article investigated the antibacterial properties of various quinoline derivatives, including the compound . The study demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate with structurally analogous compounds, emphasizing substituent variations and their implications:

Key Research Findings and Implications

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., Cl): Chloro substituents (as in ) increase lipophilicity but may reduce aqueous solubility. This can enhance membrane permeability but complicate formulation. Alkyl/Aryl Groups (e.g., ethyl, propyl): Longer alkyl chains (e.g., ethyl in vs. Heterocyclic Substituents (e.g., furan, thiazole): These groups () introduce polarity and hydrogen-bonding capacity, which can optimize target selectivity in drug design.

Synthetic Strategies: Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura in ) are common for introducing aryl/heteroaryl groups to the quinoline core. Esterification of quinoline-4-carboxylic acid derivatives (e.g., ) is critical for functionalizing the carboxylate group.

Biological Activity

2-(4-Methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate, with the CAS number 927641-54-1, is a compound belonging to the quinolinecarboxylate class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C22H21NO3

- Molecular Weight : 347.41 g/mol

- Boiling Point : Approximately 536.7 °C (predicted)

- Density : 1.172 g/cm³ (predicted)

- pKa : 3.28 (predicted) .

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Inhibition of Enzymatic Activity : Quinoline derivatives are known for their ability to inhibit enzymes involved in various metabolic pathways. The specific mechanism may involve competitive inhibition at the active sites of target enzymes, which could lead to altered metabolic processes.

- Antimicrobial Properties : Some studies suggest that quinoline derivatives exhibit antimicrobial activity through the disruption of bacterial cell membranes or interference with nucleic acid synthesis.

- Anticancer Activity : Research indicates that compounds similar to this quinoline derivative may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting tumor growth factors.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted on various quinoline derivatives reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings . -

Anticancer Properties :

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines (e.g., breast and colon cancer). The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . -

Enzyme Interaction Studies :

Research on enzyme interactions indicated that this compound could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones . This inhibition could lead to significant implications for drug-drug interactions in patients receiving concurrent therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methylphenyl)-2-oxoethyl 2-propyl-4-quinolinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline-4-carboxylate derivatives typically involves condensation reactions between substituted anilines and β-keto esters. For example, ethyl quinoline-4-carboxylate derivatives are synthesized via the Gould–Jacob reaction under reflux conditions using acetic acid as a solvent . To optimize yields, parameters such as temperature (80–100°C), catalyst choice (e.g., Lewis acids like ZnCl₂), and reaction time (12–24 hrs) should be systematically varied. Post-synthetic modifications, such as ester hydrolysis or alkylation, may require column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation (e.g., in ethanol/water) are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data collection parameters include a temperature of 291 K and a resolution limit of θ ≤ 25°. For refinement, the SHELX suite (SHELXL-2018) is widely used due to its robustness in handling small-molecule crystallography, including hydrogen-bonding networks and anisotropic displacement parameters . R-factors below 0.05 indicate high reliability .

Q. What stability and handling precautions are required for this compound in laboratory settings?

- Methodological Answer : Stability tests under varying conditions (pH, temperature, light exposure) are critical. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (e.g., >200°C for similar quinoline derivatives ). Handling requires PPE (nitrile gloves, lab coat) and avoidance of static discharge. Storage in airtight containers under inert gas (N₂/Ar) at 2–8°C minimizes degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what software is validated for such studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. Software like Gaussian 16 or ORCA provides insights into reactivity (e.g., nucleophilic/electrophilic sites). Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra (λmax shifts) ensures accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and XRD data (bond lengths/angles) may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (VT-NMR, −40°C to 80°C) can freeze conformational changes. For quinoline derivatives, ¹H-¹H NOESY experiments identify spatial proximities, while ¹³C DEPT-135 confirms quaternary carbons. Cross-validation with SC-XRD (e.g., torsion angles in SHELXL ) resolves ambiguities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic substitution at the quinoline 2- and 4-positions is key. For example:

- 2-Propyl group : Replace with bulkier alkyl chains (e.g., cyclohexyl) to modulate lipophilicity (logP) and membrane permeability .

- 4-Methylphenyl group : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance π-stacking interactions in enzyme binding pockets .

- Oxoethyl ester : Hydrolyze to the carboxylic acid for salt formation (e.g., sodium salt) to improve aqueous solubility .

Biological assays (e.g., enzyme inhibition, cytotoxicity) validate SAR hypotheses .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability testing?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS, Q-TOF) identifies degradation fragments (e.g., ester hydrolysis to 4-quinolinecarboxylic acid). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) quantifies impurities. For photodegradation studies, a xenon arc lamp (ICH Q1B guidelines) simulates sunlight exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.